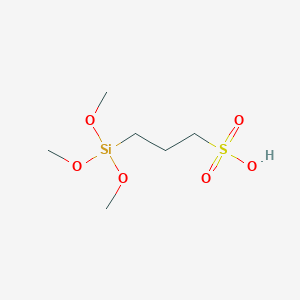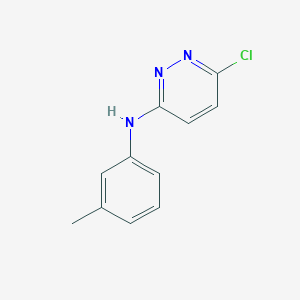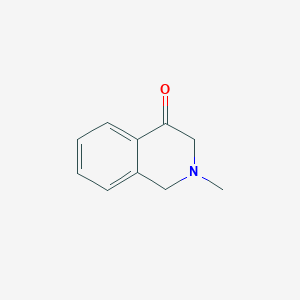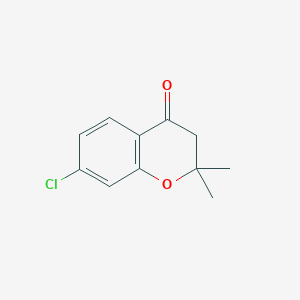
7-Chloro-2,2-dimethylchroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,2-dimethylchroman-4-one is a heterobicyclic compound . It is structurally similar to chromone, with the absence of a double bond between C-2 and C-3 . This compound is a part of the chromanone family, which is known for its wide range of pharmacological activities .
Molecular Structure Analysis
The molecular formula of 7-Chloro-2,2-dimethylchroman-4-one is C11H11ClO2 . Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) .Chemical Reactions Analysis
Chromanone or Chroman-4-one is a significant heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .Physical And Chemical Properties Analysis
The molecular weight of 7-Chloro-2,2-dimethylchroman-4-one is 210.66 . More detailed physical and chemical properties might require specific experimental measurements.Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
80055-86-3 |
|---|---|
Nom du produit |
7-Chloro-2,2-dimethylchroman-4-one |
Formule moléculaire |
C11H11ClO2 |
Poids moléculaire |
210.65 g/mol |
Nom IUPAC |
7-chloro-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H11ClO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 |
Clé InChI |
AHLCOHDVGKMAIZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)Cl)C |
SMILES canonique |
CC1(CC(=O)C2=C(O1)C=C(C=C2)Cl)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenoic acid, 2-[[(octadecylamino)carbonyl]oxy]ethyl ester](/img/structure/B3194049.png)

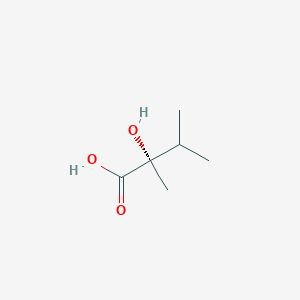
![2,3-Dimethylthieno[3,4-b]pyrazine](/img/structure/B3194062.png)
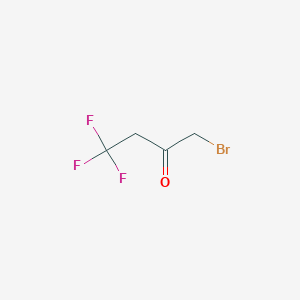
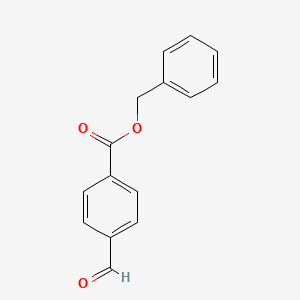
![1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine](/img/structure/B3194094.png)
![2-[4-(Trifluoromethyl)benzoyl]aniline](/img/structure/B3194101.png)

